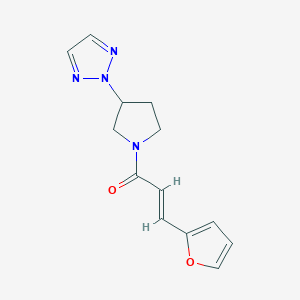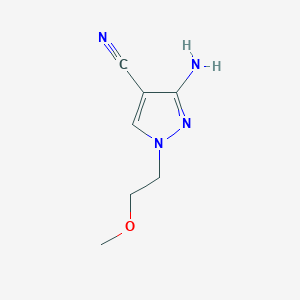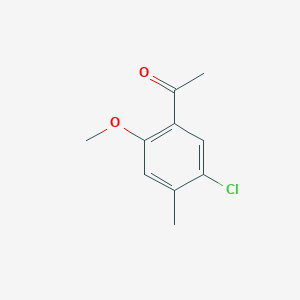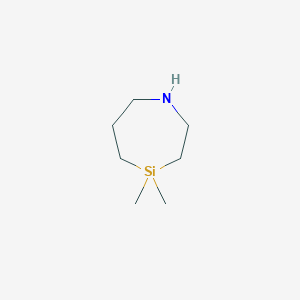
(E)-1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one, also known as 3-(furan-2-yl)-1-(3-(1H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)prop-2-en-1-one, is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activities.
Scientific Research Applications
Chemical Properties and Applications
Pharmaceutical Applications : This compound, as part of a group of azetidine, pyrrolidine, and piperidine derivatives, has potential uses in pharmaceuticals. For instance, compounds with similar structures are useful as alpha-subtype selective 5-HT-1D receptor agonists, often applied in migraine treatments (Habernickel, 2001).
Heterocyclic Chemistry : In the field of heterocyclic chemistry, the compound is part of a broader category that includes pyrroles, thiophenes, and furans. These chemical groups are vital in the development of various pharmaceuticals and materials due to their diverse chemical properties and biological activities (Davies, 1992).
Synthesis of Hybrid Heterocyclic Systems : It's involved in the synthesis of hybrid heterocyclic systems with a furoxanylpyridine core. Such compounds are synthesized via tandem inverse-electron-demand hetero-Diels–Alder/retro-Diels–Alder reactions, providing a series of polyheterocyclic ensembles combining furoxan and pyridine rings (Fershtat et al., 2016).
Density Functional Theory and Molecular Design : This compound is part of research exploring the electronic properties of furo[3,4-b]pyridine-based polymers, indicating its relevance in the field of material science and molecular electronics (Ou et al., 2011).
Organic Synthesis and Functionalization : It has applications in organic synthesis, particularly in the electrophilic oxyalkylation of heterocycles like pyrrole and furan. This involves reactions with various electrophilic compounds to produce a range of functionalized organic molecules (Khodakovskiy et al., 2010).
Synthesis of Fluorescent Molecules : The compound is involved in synthesizing furans and pyrroles exhibiting strong blue fluorescence, applicable in creating fluorescent markers or probes in various scientific and industrial applications (Braun & Müller, 2004).
Atom-Economical Synthesis : It is part of methodologies for atom-economical synthesis, where reactions lead to selective formation of furans/pyrroles. Such processes are important in green chemistry due to their efficiency and minimal waste production (Wang et al., 2011).
Computational and Spectroscopic Studies : The compound forms part of computational and spectroscopic studies in pyrrole derivatives, providing insights into molecular interactions, vibrational analyses, and binding energy calculations (Singh et al., 2014).
Natural Product Synthesis : It is relevant in synthesizing natural product analogs, such as in the isolation of unique alkaloids from mangrove-derived actinomycete, indicating its significance in bioactive compound discovery (Wang et al., 2014).
Catalytic and Asymmetric Synthesis : The compound features in catalytic and asymmetric synthesis reactions, such as the enantioselective addition of cyclic enol silyl ethers to heteroaromatic compounds, highlighting its role in producing chiral molecules (Livieri et al., 2012).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c18-13(4-3-12-2-1-9-19-12)16-8-5-11(10-16)17-14-6-7-15-17/h1-4,6-7,9,11H,5,8,10H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIDCLBFXAQNAC-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1N2N=CC=N2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2668309.png)
![4-Morpholinecarboxylic acid, 2-methyl-6-[(phenylmethoxy)methyl]-, 1,1-dimethylethyl ester, (2R,6R)-](/img/structure/B2668310.png)


![4-Amino-N-[2-(diethylamino)ethyl]-1-propyl-1H-pyrazole-3-carboxamide](/img/structure/B2668313.png)
![N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2668315.png)

![N-Methyl-1-[2-(trifluoromethoxy)phenyl]methanamine;hydrochloride](/img/structure/B2668319.png)
![2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2668321.png)

![N-(2-methoxy-4-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2668324.png)
![Ethyl 2-[4-(1,3-benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2668328.png)
![N-[(2-chloro-4-fluorophenyl)methyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2668330.png)
